(2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
- It contains a trifluoromethyl group (-CF₃) attached to an enamide functional group.
- The enamide moiety consists of a double bond (E configuration) between the C=C and C=O groups, with the amide nitrogen (N) substituent.
- This compound has gained attention due to its unique properties and potential applications.
(2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: , is a compound with a complex structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism depends on the specific application.
- In drug design, the trifluoromethyl group can enhance binding affinity or alter metabolic stability.
- Molecular targets and pathways vary based on the context.
Comparison with Similar Compounds
Similar Compounds:
Remember that this article provides an overview, and further research and literature exploration will yield more detailed insights
Properties
Molecular Formula |
C17H14F3NO |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H14F3NO/c1-12-6-8-13(9-7-12)10-11-16(22)21-15-5-3-2-4-14(15)17(18,19)20/h2-11H,1H3,(H,21,22)/b11-10+ |
InChI Key |
ZAGTVEKCHNSMLE-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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